(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid

Chiral building block Stereochemical integrity Enantioselective synthesis

(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid (CAS 2165612-79-1) is a chiral N-Boc-protected α-amino acid derivative bearing a 1-methylpyrazol-4-yl side chain. It serves primarily as an enantiomerically pure building block for solid-phase peptide synthesis, peptidomimetic drug design, and kinase inhibitor elaboration.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 2165612-79-1
Cat. No. B6295264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid
CAS2165612-79-1
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O
InChIInChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
InChIKeyNHJNTMKOTDIQMP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic Acid – Role and Procurement Significance of a Chiral Pyrazolylglycine Building Block


(2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid (CAS 2165612-79-1) is a chiral N-Boc-protected α-amino acid derivative bearing a 1-methylpyrazol-4-yl side chain. It serves primarily as an enantiomerically pure building block for solid-phase peptide synthesis, peptidomimetic drug design, and kinase inhibitor elaboration . As the homochiral (S)-configured form, it ensures stereochemical integrity during incorporation into target molecules, distinguishing it from the racemic mixture (CAS 1394970-92-3) commonly marketed under similar nomenclature .

Why the Racemic Mixture Cannot Substitute (2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic Acid in Enantioselective Applications


The racemic form (CAS 1394970-92-3) contains equal proportions of (S)- and (R)-enantiomers, as evidenced by its zero defined atom stereocenters and achiral InChIKey (NHJNTMKOTDIQMP-UHFFFAOYSA-N) . In contrast, the target (S)-enantiomer carries a single defined stereocenter and a stereospecific InChIKey (NHJNTMKOTDIQMP-QMMMGPOBSA-N) . Using the racemate in asymmetric synthesis or chiral drug development introduces uncontrolled stereochemistry, potentially yielding diastereomeric mixtures that compromise biological activity, analytical reproducibility, and regulatory compliance. The orthogonal Boc protection further necessitates precise stereochemical control, as deprotection under acidic conditions leaves the chiral center exposed; any configurational ambiguity propagates through subsequent coupling steps.

Product-Specific Evidence: Quantifiable Differentiation of (2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic Acid from Comparators


Stereochemical Purity: Defined Stereocenter Count vs. Racemate

The target (S)-enantiomer possesses exactly one defined atom stereocenter (count = 1) and zero undefined stereocenters, as recorded in PubChem . The racemic comparator (CAS 1394970-92-3) has zero defined atom stereocenters (count = 0), confirming it is an equimolar mixture of (S)- and (R)-forms . This stereochemical parameter is a direct structural differentiator that affects every downstream stereospecific transformation.

Chiral building block Stereochemical integrity Enantioselective synthesis

Assayed Purity: Higher Minimum Purity Specification for the (S)-Enantiomer

Commercial suppliers report purity specifications for the (S)-enantiomer (CAS 2165612-79-1) in the range of 97–98% . The racemic mixture (CAS 1394970-92-3) is consistently listed with a purity specification of 95% across multiple vendors . This 2–3 percentage point advantage in minimum purity reduces the burden of impurity profiling and additional purification steps when the target compound is used directly in sensitive coupling reactions.

Quality control Purity specification Procurement criteria

Structural Identifier Differentiation: Stereospecific InChIKey Ensures Correct Isomer Ordering

The InChIKey of the target (S)-enantiomer is NHJNTMKOTDIQMP-QMMMGPOBSA-N, containing the stereochemical designation '/t8-/m0/s1' within its InChI string . The racemic mixture carries the InChIKey NHJNTMKOTDIQMP-UHFFFAOYSA-N, which lacks stereochemical information . This key difference allows unambiguous analytical verification of the received compound by LC-MS or NMR against the correct registry entry, preventing costly misidentification errors during inventory management and experimental setup.

Chemical identity verification Analytical quality assurance Procurement accuracy

MDL Number Segregation: Distinct Database Registries for Enantiomer and Racemate

The (S)-enantiomer is registered under MDL number MFCD31743886 , while the racemic mixture carries MDL number MFCD19401000 . These distinct MDL identifiers prevent cross-referencing errors in compound management databases and electronic laboratory notebooks, ensuring that researchers order and document the correct stereochemical form.

Inventory management Database registration Procurement accuracy

Procurement-Relevant Application Scenarios for (2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic Acid


Enantioselective Solid-Phase Peptide Synthesis (SPPS) of Pyrazole-Containing Peptidomimetics

The defined (S)-stereochemistry (1 defined stereocenter), confirmed stereospecific InChIKey, and high commercial purity (97–98%) of this building block ensure that diastereomerically pure peptides are obtained upon coupling. Using the racemate would introduce a 50% (R)-configured impurity that co-elutes during HPLC purification, complicating characterization and reducing biological assay reproducibility.

Synthesis of Pyrazole-Based Kinase Inhibitor Intermediates Requiring Absolute Stereochemical Control

Kinase inhibitor programs that incorporate a chiral α-carbon adjacent to the pyrazole pharmacophore demand enantiopure starting materials. The target compound's distinct CAS registry (2165612-79-1) and MDL number (MFCD31743886) enable precise procurement and documentation, meeting the traceability requirements of medicinal chemistry campaigns transitioning from hit-to-lead to preclinical candidate nomination.

Analytical Method Development and Reference Standard Qualification

The stereospecific InChIKey (NHJNTMKOTDIQMP-QMMMGPOBSA-N) and higher purity specification (97–98%) make the target compound suitable as a reference standard for chiral HPLC method development. It serves as the authentic (S)-enantiomer marker against which the (R)-enantiomer and racemate can be resolved, quantified, and specified in drug substance impurity profiles.

Multi-Step Orthogonal Protection Strategies in Complex Natural Product Total Synthesis

The Boc protecting group, combined with the free carboxylic acid, permits orthogonal deprotection under mild acidic conditions while preserving other protecting groups . The enantiopure nature of the (S)-form ensures that stereochemical integrity is maintained throughout lengthy synthetic sequences, where stereochemical scrambling in a racemic starting material would be amplified with each step.

Quote Request

Request a Quote for (2S)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.